1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline
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Overview
Description
1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by a fused ring system that includes a triazole and quinoxaline moiety, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of Quinoxaline Core: The synthesis begins with the preparation of quinoxalin-2(1H)-one, which is achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Chlorination: The quinoxalin-2(1H)-one is then treated with phosphorus oxychloride in the presence of a catalytic amount of DMF to yield 2-chloroquinoxaline.
Hydrazine Reaction: The 2-chloroquinoxaline undergoes a reaction with hydrazine hydrate in ethanol, producing 4-hydrazinylquinoxaline.
Cyclization: The 4-hydrazinylquinoxaline is reacted with carbon disulfide in pyridine to form [1,2,4]triazolo[4,3-A]quinoxaline-1-thiol.
Phenylation: Finally, the triazoloquinoxaline derivative is phenylated to obtain this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of alternative reagents and solvents to improve efficiency and reduce costs .
Chemical Reactions Analysis
1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoxaline derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, pyridine, and dichloromethane, as well as catalysts such as DMF and triethylamine. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies demonstrating its activity against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer)
Antimicrobial Activity: It exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics and antifungal agents.
Receptor Antagonism: Research has indicated that derivatives of this compound can act as A2B receptor antagonists, which may have implications in the treatment of cancer and other diseases.
DNA Intercalation:
Mechanism of Action
The mechanism of action of 1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline involves several molecular targets and pathways:
DNA Intercalation: The compound intercalates with DNA, disrupting the replication process and leading to cell death in cancer cells.
Receptor Antagonism: As an A2B receptor antagonist, it inhibits the signaling pathways associated with tumor growth and metastasis.
Enzyme Inhibition: The compound may also inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial activities.
Comparison with Similar Compounds
1-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline can be compared with other similar compounds, such as:
N-Phenyl-[1,2,4]triazolo[4,3-A]quinoxaline-1-sulfonamide: This derivative has shown higher anticancer activity compared to the parent compound.
[1,2,4]Triazolo[4,3-A]quinoxaline Derivatives: Various derivatives have been synthesized and evaluated for their antiviral, antimicrobial, and anticancer activities.
Quinoxaline Derivatives: Compounds like tirapazamine and chloroquinoxaline sulfonamide, which contain the quinoxaline moiety, are already used as anticancer drugs.
The uniqueness of this compound lies in its fused ring system and the presence of the phenyl group, which enhances its chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, antimicrobial research, and receptor antagonism. Its unique structure and diverse reactivity make it a valuable target for further research and development in various scientific fields.
Properties
IUPAC Name |
1-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-2-6-11(7-3-1)15-18-17-14-10-16-12-8-4-5-9-13(12)19(14)15/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDXQWSQFHLJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10760209 |
Source
|
Record name | 1-Phenyl[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10760209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97175-08-1 |
Source
|
Record name | 1-Phenyl[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10760209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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